molecular formula C13H10BrN5S B5782805 4-(2-BROMO-4-METHYLPHENYL)-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

4-(2-BROMO-4-METHYLPHENYL)-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B5782805
M. Wt: 348.22 g/mol
InChI Key: AQQKKKPJWZKAQP-UHFFFAOYSA-N
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Description

4-(2-BROMO-4-METHYLPHENYL)-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromo-substituted phenyl group, a pyrazinyl group, and a triazolylhydrosulfide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-BROMO-4-METHYLPHENYL)-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Bromo-Substituted Phenyl Group: This step involves the bromination of a methylphenyl precursor, followed by its attachment to the triazole ring.

    Attachment of the Pyrazinyl Group: The pyrazinyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Hydrosulfide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromo group or the triazole ring, potentially leading to dehalogenation or ring-opening reactions.

    Substitution: The bromo group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products or ring-opened derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-BROMO-4-METHYLPHENYL)-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the triazole ring is particularly interesting due to its known bioactivity.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. The triazole ring is a common motif in many pharmaceuticals, and modifications of this compound could lead to the development of new drugs.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-BROMO-4-METHYLPHENYL)-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring can interact with various biological molecules, potentially leading to a range of biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-BROMO-4-METHYLPHENYL)-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOLE: Similar structure but with a pyridinyl group instead of a pyrazinyl group.

    4-(2-CHLORO-4-METHYLPHENYL)-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOLE: Similar structure but with a chloro group instead of a bromo group.

Uniqueness

The uniqueness of 4-(2-BROMO-4-METHYLPHENYL)-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of substituents, which can lead to distinct chemical and biological properties. The presence of the bromo group, pyrazinyl group, and triazolylhydrosulfide moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

4-(2-bromo-4-methylphenyl)-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN5S/c1-8-2-3-11(9(14)6-8)19-12(17-18-13(19)20)10-7-15-4-5-16-10/h2-7H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQKKKPJWZKAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NNC2=S)C3=NC=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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